molecular formula C3H3BrN2O2S2 B2867333 4-Bromo-1,2-thiazole-5-sulfonamide CAS No. 2163518-39-4

4-Bromo-1,2-thiazole-5-sulfonamide

Cat. No.: B2867333
CAS No.: 2163518-39-4
M. Wt: 243.09
InChI Key: QQZZWJXKZWIJHG-UHFFFAOYSA-N
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Description

4-Bromo-1,2-thiazole-5-sulfonamide is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a sulfonamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-1,2-thiazole with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide derivative .

Industrial Production Methods

Industrial production methods for 4-Bromo-1,2-thiazole-5-sulfonamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-1,2-thiazole-5-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,2-thiazole: Lacks the sulfonamide group, which may result in different reactivity and biological activity.

    1,2-Thiazole-5-sulfonamide: Lacks the bromine atom, which can affect its chemical properties and applications.

    4-Chloro-1,2-thiazole-5-sulfonamide: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.

Uniqueness

4-Bromo-1,2-thiazole-5-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution and coupling reactions, while the sulfonamide group enhances its potential as a pharmaceutical agent by improving its solubility and ability to form hydrogen bonds .

Properties

IUPAC Name

4-bromo-1,2-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O2S2/c4-2-1-6-9-3(2)10(5,7)8/h1H,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZZWJXKZWIJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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